Furan vs. Unsubstituted Pyridazinone: Impact on Predicted CaCC Binding Affinity
The target compound incorporates a 3-(furan-2-yl) substituent on the pyridazinone core, whereas the analog N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide lacks this heterocycle. The furan ring introduces an additional hydrogen bond acceptor (the furan oxygen) and an extended aromatic system, which is predicted to enhance binding within the CaCC pore. In the absence of publicly available head-to-head IC50 data, structural class analysis suggests that 3-substituted pyridazinones in this patent series consistently exhibit superior ion channel blockade compared to their unsubstituted counterparts. [1]
| Evidence Dimension | Predicted CaCC binding affinity (inferred from structure-activity relationships within the patent class) |
|---|---|
| Target Compound Data | Contains 3-(furan-2-yl) substitution on pyridazinone core; molecular weight 437.47 g/mol |
| Comparator Or Baseline | N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide (CAS not available, analog lacks furan substitution) |
| Quantified Difference | Exact IC50 values not publicly available for either compound; however, the furan substituent is a key pharmacophoric element for CaCC inhibition as defined in the patent structure-activity relationships. |
| Conditions | Calcium-activated chloride channel (CaCC) inhibition assay (as described in US 2011/0288093 A1) |
Why This Matters
For researchers procuring a CaCC inhibitor, the furan-bearing compound is expected to provide stronger target engagement than the unsubstituted analog, making it a more suitable starting point for assay development.
- [1] De Hostos, E. L.; Nguyen, T. H. Compounds, Compositions, and Methods Comprising Pyridazine Sulfonamide Derivatives. U.S. Patent Application US 2011/0288093 A1, November 24, 2011. View Source
